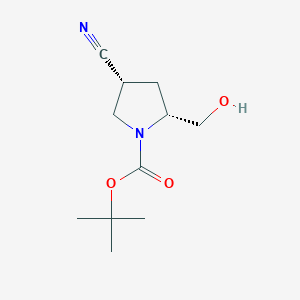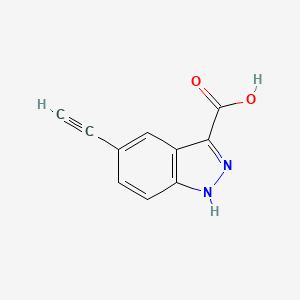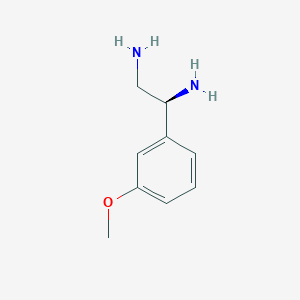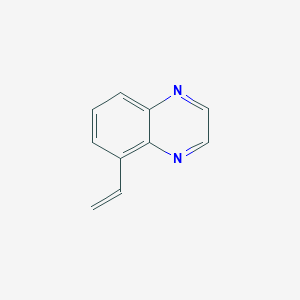
5-Vinylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Vinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The vinyl group attached to the quinoxaline ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylquinoxaline typically involves the reaction of quinoxaline with vinyl-containing reagents. One common method is the vinylation of quinoxaline using vinyl halides in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale vinylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Vinylquinoxaline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated quinoxaline derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions include quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and halogen groups.
Wissenschaftliche Forschungsanwendungen
5-Vinylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Vinylquinoxaline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The vinyl group allows for the formation of covalent bonds with target molecules, enhancing its efficacy. The pathways involved may include inhibition of kinase activity, leading to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, lacking the vinyl group.
2-Vinylquinoxaline: A similar compound with the vinyl group attached at a different position.
6-Vinylquinoxaline: Another isomer with the vinyl group at the 6-position.
Uniqueness: 5-Vinylquinoxaline is unique due to the specific positioning of the vinyl group, which influences its reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C10H8N2 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
5-ethenylquinoxaline |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h2-7H,1H2 |
InChI-Schlüssel |
NGUXKHULVZWMAB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C2C(=CC=C1)N=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






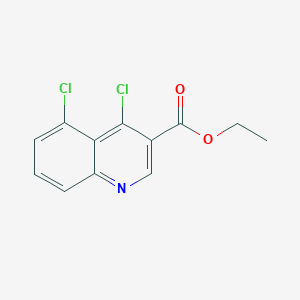
![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)



![6-((1-Ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-7-isopropyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13039816.png)

